3'-Hidroxi-4'-metoxidiclofenac

Descripción general

Descripción

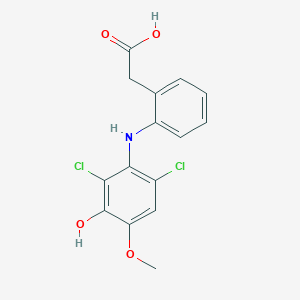

3’-Hydroxy-4’-methoxydiclofenac: is an organochlorine compound that is a metabolite of diclofenac. It has hydroxy and methoxy groups at positions 3’ and 4’ respectively. The compound is known for its role as a drug metabolite and allergen .

Aplicaciones Científicas De Investigación

Overview and Chemical Properties

3'-Hydroxy-4'-methoxydiclofenac is an organochlorine compound characterized by hydroxy and methoxy groups at the 3' and 4' positions, respectively. It has the chemical formula and is primarily recognized as a metabolite of diclofenac, which undergoes various metabolic transformations in the body.

Metabolism and Activity

Research indicates that 3'-hydroxy-4'-methoxydiclofenac exhibits a longer plasma half-life compared to diclofenac itself; however, it is considered to be virtually inactive in terms of anti-inflammatory effects . This inactivity suggests that while it may not contribute directly to the therapeutic effects of diclofenac, it plays a role in the drug's overall pharmacokinetics.

Precursor for Synthesis

3'-Hydroxy-4'-methoxydiclofenac can serve as a precursor in the synthesis of other pharmacologically active compounds. For instance, it is involved in the preparation of various Schiff bases that may have potential therapeutic applications .

Role in Drug Development

The metabolite's stability and longer half-life make it a candidate for further investigation in drug formulation strategies aimed at improving therapeutic efficacy while minimizing side effects associated with conventional NSAIDs.

Clinical Pharmacology Studies

Clinical studies have shown that metabolites like 3'-hydroxy-4'-methoxydiclofenac can influence the pharmacokinetics of diclofenac formulations. For example, studies investigating topical formulations have demonstrated differences in systemic exposure between various formulations, highlighting the importance of metabolites in clinical efficacy assessments .

Comparative Studies

Comparative studies between different NSAIDs have noted varying metabolite profiles, which can affect patient outcomes based on individual metabolic responses. This aspect underscores the need for personalized medicine approaches in NSAID therapy.

Mecanismo De Acción

Target of Action

3’-Hydroxy-4’-methoxydiclofenac is a metabolite of diclofenac , which is a non-steroidal anti-inflammatory drug (NSAID) . The primary targets of diclofenac are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .

Mode of Action

By inhibiting these enzymes, it reduces the synthesis of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes disrupts the biochemical pathway that leads to the production of prostaglandins . This results in a decrease of prostaglandins in peripheral tissues, which are responsible for sensitizing afferent nerves and potentiating the action of bradykinin in inducing pain .

Pharmacokinetics

Diclofenac is 100% absorbed after oral administration . The metabolites of diclofenac include 4’-hydroxy-, 5-hydroxy-, 3’-hydroxy-, 4’,5-dihydroxy- and 3’-hydroxy-4’-methoxy-diclofenac . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy diclofenac is primarily mediated by CPY2C9 .

Result of Action

The result of the action of 3’-Hydroxy-4’-methoxydiclofenac is a reduction in the production of prostaglandins, leading to decreased inflammation and pain .

Análisis Bioquímico

Biochemical Properties

As a metabolite of diclofenac, it may interact with various enzymes, proteins, and other biomolecules in a similar manner to diclofenac

Cellular Effects

As a metabolite of diclofenac, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Métodos De Preparación

Industrial Production Methods: There is limited information on the industrial production methods of 3’-Hydroxy-4’-methoxydiclofenac. It is primarily produced as a metabolite of diclofenac in biological systems .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Hydroxy-4’-methoxydiclofenac undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxy and methoxy groups.

Reduction: This reaction can potentially reduce the compound to simpler forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions: The common reagents and conditions for these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reduction might involve reducing agents like lithium aluminum hydride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted derivatives .

Comparación Con Compuestos Similares

- 3’-Hydroxydiclofenac

- 4’-Hydroxydiclofenac

- 5-Hydroxydiclofenac

- 4’,5-Dihydroxydiclofenac

Comparison: 3’-Hydroxy-4’-methoxydiclofenac is unique due to the presence of both hydroxy and methoxy groups, which may influence its reactivity and biological activity compared to other hydroxylated metabolites of diclofenac .

Actividad Biológica

3'-Hydroxy-4'-methoxydiclofenac (3'-OH-4'-OCH₃-DCF) is a significant metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound exhibits various biological activities that can impact pharmacological efficacy and safety. This article explores its biological activity, including molecular mechanisms, effects on cellular processes, and relevant case studies.

3'-Hydroxy-4'-methoxydiclofenac is formed through the metabolism of diclofenac, primarily mediated by cytochrome P450 enzymes. In particular, CYP2C9 plays a crucial role in its formation, with studies indicating over 97% involvement in generating this metabolite from diclofenac . The compound is characterized by its hydroxyl and methoxy functional groups, which contribute to its biological properties.

1. Anti-inflammatory Effects

Research indicates that 3'-OH-4'-OCH₃-DCF retains anti-inflammatory properties similar to those of diclofenac. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation . The compound's ability to inhibit COX enzymes may contribute to its effectiveness in reducing pain and inflammation.

2. Hepatotoxicity Risk

Despite its therapeutic benefits, 3'-OH-4'-OCH₃-DCF is associated with hepatotoxicity risks similar to those observed with diclofenac. A retrospective study reported a statistically significant four-fold increased odds ratio for liver injury among patients using diclofenac, emphasizing the need for monitoring liver function during treatment . The compound's metabolic pathways can lead to the formation of reactive metabolites that may cause liver damage.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between 3'-OH-4'-OCH₃-DCF and various nuclear receptors involved in drug metabolism and toxicity. For instance, docking simulations revealed significant interactions with the pregnane X receptor (PXR) and liver X receptor (LXR), suggesting potential implications for drug-drug interactions and metabolic regulation .

Table 1: Molecular Docking Results

| Ligand | Receptor Interaction | Bond Length (Å) |

|---|---|---|

| 3'-Hydroxy-4'-methoxydiclofenac | PXR | 2.7 |

| Vitamin B12 | PXR | 1.5 |

| Diclofenac | LXR | 3.1 |

Case Studies and Clinical Implications

A clinical trial involving over 3,700 patients treated with diclofenac revealed that approximately 4% experienced significant elevations in liver enzymes (ALT/AST), which were more pronounced in patients receiving higher doses or prolonged treatment . These findings underscore the importance of monitoring liver function when prescribing medications containing or metabolized to 3'-OH-4'-OCH₃-DCF.

In another study focusing on drug-induced liver injury, it was found that female patients and those taking doses above 150 mg were at higher risk for hepatotoxicity associated with diclofenac use .

Propiedades

IUPAC Name |

2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALZBLAHGKGDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147675 | |

| Record name | 3'-Hydroxy-4'-methoxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106610-60-0 | |

| Record name | 3′-Hydroxy-4′-methoxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106610-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxy-4'-methoxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxy-4'-methoxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXY-4'-METHOXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3'-Hydroxy-4'-methoxydiclofenac (VI) unique compared to other diclofenac metabolites?

A1: 3'-Hydroxy-4'-methoxydiclofenac (VI) stands out as a human-specific metabolite of diclofenac sodium. [] Unlike other metabolites like 4′-Hydroxydiclofenac (II) and 3′-hydroxydiclofenac, which are quickly eliminated, VI exhibits a significantly longer half-life in human plasma, leading to its accumulation after repeated diclofenac administration. [] This accumulation suggests potential implications for long-term exposure and effects in humans.

Q2: How is 3'-Hydroxy-4'-methoxydiclofenac (VI) formed in the body?

A2: Research using humanized chimeric mice models suggests that VI is generated through a two-step metabolic pathway. [] Initially, diclofenac is metabolized into 4′-Hydroxydiclofenac (II), which then serves as a precursor for the formation of VI. [] This metabolic pathway highlights the complex enzymatic processes involved in diclofenac metabolism, particularly in humans.

Q3: Can you elaborate on the significance of humanized chimeric mice models in studying 3'-Hydroxy-4'-methoxydiclofenac (VI)?

A3: Humanized chimeric mice, specifically the TK-NOG model, have proven to be valuable tools in studying human-specific drug metabolism, including that of diclofenac. [] These mice, with their humanized livers, can generate VI and other human-specific metabolites like the monochlorinated glutathione conjugate (M4 or M5). [] This characteristic enables researchers to investigate the formation, accumulation, and potential effects of VI in a model that closely mimics human metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.